molecular formula C22H21N3O5S B2407475 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097891-26-2

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2407475
CAS No.: 2097891-26-2
M. Wt: 439.49
InChI Key: LLKSSOYHADDUST-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c26-19-7-2-9-25(19)17-5-1-4-16(12-17)24-21(28)20(27)23-14-22(29,15-8-11-31-13-15)18-6-3-10-30-18/h1,3-6,8,10-13,29H,2,7,9,14H2,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKSSOYHADDUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound characterized by its unique structural features, which include furan and thiophene moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.

PropertyValue
Molecular Formula C19H22N2O4S
Molecular Weight 370.45 g/mol
CAS Number 2097899-15-3
Structural Features Furan, Thiophene, Amide

Antibacterial Activity

Research indicates that derivatives of furan, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL for certain derivatives .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study involving conjugated tripeptides containing furan derivatives demonstrated notable inhibitory activity against human cervical cancer cells (HeLa), with an IC50 value of 0.15 ± 0.05 µg/mL. The proposed mechanism of action involves mitochondrial modification and a membranolytic effect, suggesting that the compound may induce apoptosis in cancer cells .

Enzyme Inhibition

One of the promising areas of research for this compound is its inhibitory effects on carbonic anhydrase isoenzymes. Inhibition of these enzymes is significant in therapeutic contexts such as glaucoma treatment and other conditions where bicarbonate levels are critical. The presence of both furan and thiophene rings may enhance the compound's antioxidant properties and its potential to modulate enzyme activity.

Study 1: Antibacterial Efficacy

A study published in the International Journal of Advanced Biological and Biomedical Research highlighted the antibacterial efficacy of furan derivatives. The compound was tested against various bacterial strains, showing potent activity that supports its use in developing new antibacterial agents .

Study 2: Anticancer Mechanism

In another investigation, researchers explored the anticancer mechanisms of furan-containing compounds. They found that specific structural modifications could enhance cytotoxicity against cancer cells while reducing toxicity to normal cells. This highlights the potential for designing targeted therapies based on the structure of this compound.

Q & A

Q. Key Conditions :

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).
  • Catalysts: Triethylamine (TEA) for pH control.
  • Yield Optimization: Monitor reaction progress via TLC (Rf ~0.3–0.5).

How can structural characterization be performed to confirm the compound’s identity?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and hydroxyethyl protons (δ 2.8–3.5 ppm).
    • ¹³C NMR : Confirm ethanediamide carbonyls (δ 165–170 ppm) and pyrrolidinone (δ 175–180 ppm).
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL (monoclinic P2₁/c space group common) .

How can density functional theory (DFT) elucidate the compound’s electronic properties?

Q. Advanced

  • Methodology :
    • Software: Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.
    • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity.
    • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Applications :
    • Predict interaction with biological targets (e.g., enzyme active sites).
    • Validate spectroscopic data (e.g., NMR chemical shifts via GIAO method) .

What crystallographic strategies resolve structural ambiguities in this compound?

Q. Advanced

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution X-ray diffraction.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling.
  • Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and hydrogen-bond geometry (D–H···A angles >120°) .

How can biological activity be evaluated against therapeutic targets?

Q. Advanced

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based assays.
    • Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with [³H]-labeled competitors.
  • Cellular Studies :
    • Cytotoxicity via MTT assay (IC₅₀ <10 µM suggests therapeutic potential).
    • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .

How to address contradictions in reported biological activities of structural analogs?

Q. Data Contradiction Analysis

  • Variables to Assess :
    • Purity : HPLC-MS to rule out impurities (>98% purity required).
    • Assay Conditions : Buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).
    • Structural Analogues : Compare substituent effects (e.g., thiophen-3-yl vs. thiophen-2-yl).
  • Case Study : Analogues with pyrazole substituents show 10-fold higher antimicrobial activity than furan-only variants due to enhanced H-bonding .

What functional group reactivities dominate the compound’s chemical behavior?

Q. Advanced

  • Key Reactivities :
    • Hydroxyethyl Group : Susceptible to oxidation (e.g., MnO₂ → ketone).
    • Thiophene : Electrophilic substitution (e.g., bromination at C5).
    • Ethanediamide : Hydrolysis under acidic conditions (HCl, reflux → carboxylic acids).
  • Reagents :
    • NaBH₄ for selective reduction of carbonyls.
    • Pd/C for hydrogenolysis of protecting groups .

How do structural analogs compare in pharmacological profiles?

Q. Comparative Analysis

Compound NameStructural FeaturesBiological Activity (IC₅₀)Reference
N-[2-(furan-2-yl)ethyl] variantLacks thiophen-3-yl groupWeak EGFR inhibition (>50 µM)
Thiophen-2-yl substituted analogAltered heterocycle orientationEnhanced anti-inflammatory (5 µM)
Pyrazole-containing derivativeAdditional N-heterocycleAntimicrobial (MIC = 2 µg/mL)

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